REACTION_CXSMILES
|
F[B-](F)(F)F.[CH2:6]([O+](CC)CC)[CH3:7].[F:13][C:14]([F:25])([F:24])[C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([NH2:19])=[O:18].C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[F:13][C:14]([F:24])([F:25])[C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17](=[NH:19])[O:18][CH2:6][CH3:7] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
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FC(C1=C(C(=O)N)C=CC=C1)(F)F
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Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 48 hours the reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
the resulting mixture is extracted three times with methylene chloride
|
Type
|
WASH
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Details
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The combined extracts are then washed twice with 10% sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The oily, brown residue is distilled in a high vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C(OCC)=N)C=CC=C1)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |